Butylamine

描述

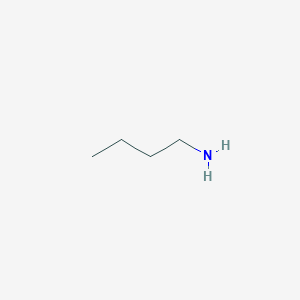

Structure

2D Structure

3D Structure

属性

IUPAC Name |

butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N/c1-2-3-4-5/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQABUPZFAYXKJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11N, Array | |

| Record name | N-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2677 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-BUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0374 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3858-78-4 (hydrochloride) | |

| Record name | n-Butylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1021904 | |

| Record name | Butylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

73.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-butylamine appears as a clear colorless liquid with an ammonia-like odor. Flash point 10 °F. Less dense (6.2 lb / gal) than water. Vapors heavier than air. Produces toxic oxides of nitrogen during combustion., Liquid, Colorless liquid with a fishy ammonia-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. TURNS YELLOW ON STANDING., Colourless liquid, tends to yellow on standing; Ammoniacal aroma, Colorless liquid with a fishy, ammonia-like odor. | |

| Record name | N-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2677 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Butanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | n-Butylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/225 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Butylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031321 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-BUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0374 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Butylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1572/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | BUTYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/99 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Butylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0079.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

172.4 °F at 760 mmHg (NTP, 1992), 78 °C, 77.00 to 78.00 °C. @ 760.00 mm Hg, 172 °F | |

| Record name | N-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2677 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butylamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03659 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-BUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/515 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Butylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031321 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-BUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0374 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BUTYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/99 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Butylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0079.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

10 °F (NTP, 1992), strong at 3-10 ppm. [ACGIH] 10 °F, 30 °F (-1 °C) (Open Cup), -12 °C (10 °F) closed cup., -12 °C c.c., 10 °F | |

| Record name | N-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2677 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/225 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-BUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/515 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-BUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0374 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BUTYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/99 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Butylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0079.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Soluble (>=10 mg/ml) (NTP, 1992), Miscible with alcohol, ether, In water, 1X10+6 mg/L (miscible) at 25 °C, 1000 mg/mL at 20 °C, Solubility in water: miscible, Soluble in water, Soluble (in ethanol), Miscible | |

| Record name | N-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2677 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butylamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03659 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-BUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/515 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Butylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031321 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-BUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0374 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Butylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1572/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | n-Butylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0079.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.741 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7327 at 25 °C/4 °C, Relative density (water = 1): 0.74, 0.732-0.740, 0.74 | |

| Record name | N-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2677 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-BUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/515 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-BUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0374 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Butylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1572/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | BUTYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/99 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Butylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0079.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.52 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.5 (AIR = 1), Relative vapor density (air = 1): 2.5, 2.52 | |

| Record name | N-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2677 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-BUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/515 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-BUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0374 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BUTYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/99 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

72 mmHg at 68 °F (NTP, 1992), 92.9 [mmHg], 92.9 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 10.9, 72 mmHg, 82 mmHg | |

| Record name | N-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2677 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/225 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-BUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/515 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-BUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0374 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BUTYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/99 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Butylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0079.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

CLEAR, COLORLESS LIQUID | |

CAS No. |

109-73-9 | |

| Record name | N-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2677 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Butylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butylamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03659 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Butylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8029 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Butanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.364 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2QV60B4WR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-BUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/515 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Butylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031321 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-BUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0374 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BUTYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/99 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Butylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/EO2D6518.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-58 °F (NTP, 1992), -50 °C, -58 °F | |

| Record name | N-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2677 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butylamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03659 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-BUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/515 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Butylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031321 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-BUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0374 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BUTYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/99 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Butylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0079.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Ii. Advanced Synthetic Methodologies and Mechanistic Investigations of Butylamine

Catalytic Amination Processes for Butylamine Derivatives

Catalytic amination is a key strategy for synthesizing amines, including this compound derivatives. Recent advancements have explored the use of supported non-noble metal catalysts and the hydrogenation of nitriles.

Supported Non-Noble Metal Catalysis in n-Butanol Amination to N-Ethyl-n-butylamine

The synthesis of N-ethyl-n-butylamine can be achieved through the catalytic amination of n-butanol with monoethylamine. This process often utilizes supported non-noble metal catalysts under hydrogen conditions. The reaction typically proceeds at temperatures ranging from 120 to 220 °C and pressures between 0.1 to 1.3 MPa, yielding N-ethyl-n-butylamine via an amination reaction. evitachem.com

Hydrogenation of Butyronitrile (B89842) to n-Butylamine using Ni/SiO2 Catalysts

The selective liquid-phase hydrogenation of butyronitrile to n-butylamine has been extensively studied using supported transition metal catalysts, with Ni/SiO2 demonstrating high activity and selectivity. researchgate.netbme.huresearchgate.net This reaction involves the hydrogenation of the nitrile group (C≡N) to a primary amine group (CH2NH2). However, the reaction can lead to the formation of by-products such as dithis compound (B89481) and trithis compound (B1682462) through consecutive condensation and hydrogenation steps. bme.huscielo.brsci-hub.se

Studies have investigated the performance of various supported metal catalysts for this transformation. At 373 K and 13 bar H2 in ethanol (B145695), the initial butyronitrile conversion rate on different metal/SiO2 catalysts followed the order Ni > Co > Pt > Ru > Cu > Pd. researchgate.netresearchgate.net Notably, Cu/SiO2 and Pd/SiO2 catalysts showed rapid deactivation and did not primarily form n-butylamine under these conditions. researchgate.netresearchgate.net Pt/SiO2 predominantly produced dithis compound and minor amounts of this compound and trithis compound. bme.huresearchgate.net Ru/SiO2 primarily formed n-butylamine but also yielded significant amounts of dithis compound and butylidene-butylamine. researchgate.net

Research indicates that Ni, Co, and Ru catalysts tend to favor the formation of primary amines, while Rh, Pt, and Pd are reported to promote the formation of secondary and tertiary amines. scielo.br Raney Co and Ni catalysts have been widely used for liquid-phase nitrile hydrogenation to yield primary amines. Supported Co and Ni catalysts have also been explored as alternatives to skeletal catalysts. scielo.br

The choice of solvent significantly influences the activity and selectivity of Ni/SiO2 catalysts in the hydrogenation of butyronitrile to butylamines. scielo.bridexlab.comscielo.br Studies at 373 K and 13 bar using ethanol, benzene (B151609), toluene (B28343), and cyclohexane (B81311) as solvents revealed that in ethanol, a protic solvent, the Ni catalyst yielded 84% n-butylamine and 16% dithis compound. scielo.bridexlab.comscielo.brscielo.br

When non-polar solvents such as cyclohexane, toluene, or benzene were used, the selectivity to n-butylamine was determined by the strength of the solvent-catalyst interaction. A stronger solvent-catalyst interaction correlated with higher n-butylamine production. scielo.brscielo.brscielo.br This is attributed to the solvent-catalyst interaction hindering the readsorption of n-butylamine on the metal surface, thereby impeding the formation of dithis compound via surface condensation between n-butylamine and butylimine. scielo.br

The yield of n-butylamine in non-polar solvents varied, ranging from 39% in cyclohexane to 63% in benzene. scielo.brscielo.brscielo.br Protic alcohols, such as ethanol, which strongly interact with this compound in the liquid phase, also enhance primary amine selectivity by hindering this compound adsorption on the catalyst surface, thus decreasing the formation of by-products. bme.huscielo.br

Regarding catalyst activity, the initial butyronitrile conversion rate on Ni/SiO2 in different solvents followed the order cyclohexane > ethanol > toluene > benzene. scielo.br

Table 1: Effect of Solvent on n-Butylamine Synthesis from Butyronitrile on Ni/SiO2

| Solvent | Temperature (K) | Pressure (bar H2) | n-Butylamine Selectivity (%) | Dithis compound Selectivity (%) |

| Ethanol | 373 | 13 | 84 | 16 |

| Benzene | 373 | 13 | 63 | 34 |

| Toluene | 373 | 13 | 52 | - |

| Cyclohexane | 373 | 13 | 39 | - |

Note: Selectivity data for toluene and cyclohexane in the original source may include other by-products beyond dithis compound.

Optimizing reaction conditions is crucial for maximizing n-butylamine yield and selectivity in the hydrogenation of butyronitrile. Studies have explored the impact of temperature, hydrogen pressure, and catalyst preparation methods.

Increasing the hydrogen pressure from 13 bar to 25 bar on Ni/SiO2 and Co/SiO2 catalysts at 343 K led to an increase in the initial butyronitrile conversion rate. researchgate.net On Co/SiO2 at 343 K and 25 bar in ethanol, a high selectivity of 97% to n-butylamine with complete conversion was achieved. bme.huresearchgate.net This suggests that higher hydrogen pressure can favor the formation of the primary amine. researchgate.net

The preparation method of the Ni/SiO2 catalyst also plays a significant role in determining selectivity. A Ni/SiO2 catalyst prepared by incipient-wetness impregnation primarily formed this compound (80%) with dithis compound as the main by-product. sci-hub.se In contrast, a Ni/SiO2 catalyst prepared by the ammonia (B1221849) method predominantly yielded dithis compound (49%) and trithis compound (45%), with significantly suppressed this compound formation. sci-hub.se This difference is attributed to the acidic nature of the catalyst prepared by the ammonia method, which contains Ni2+ species in Ni phyllosilicates. sci-hub.se Strong adsorption of this compound on surface acid sites contiguous to Ni0 atoms on this catalyst is believed to favor the condensation of butylimine and this compound to higher amines between adsorbed species. sci-hub.se

Catalytic Hydrogenation in Complex Amine Synthesis (e.g., 3-Methyl-1-[2-(1-piperidiny)phenyl]-butyl amine)

Catalytic hydrogenation is also employed in the synthesis of more complex amine structures, such as 3-methyl-1-[2-(1-piperidiny)phenyl]-butyl amine. This compound is an important intermediate in the synthesis of pharmaceuticals like Repaglinide. scientific.netresearchgate.net

One reported synthesis route for 3-methyl-1-[2-(1-piperidiny)phenyl]-butyl amine involves the reduction of the corresponding oxime, 3-methyl-1-[2-(1-piperidiny)phenyl]-butyl oxime. scientific.netresearchgate.net While reduction using NiCl2-NaBH4 has been reported, it often results in impurities, difficult workup, and environmental concerns. scientific.netresearchgate.net An environmentally friendly catalytic hydrogenation method with simpler workup has been developed, achieving a yield of 95.5% for 3-methyl-1-[2-(1-piperidiny)phenyl]-butyl amine. scientific.netresearchgate.net

Electrochemical Synthesis and Green Chemistry Approaches

Electrochemical synthesis offers a promising green chemistry approach for amine production, providing an alternative to traditional methods that may involve toxic reagents, high energy consumption, and environmentally harmful byproducts. uva.nlrsc.orgnih.gov Using electrons as reactants, electrochemical methods can avoid the need for stoichiometric amounts of wasteful oxidizing or reducing reagents. nih.gov Electrocatalytic methods can further enhance selectivity and efficiency. nih.gov

Recent research has explored electrochemical routes for converting alcohols to amines. An electrochemical approach utilizing a nickel oxyhydroxide (NiOOH) catalyst has been developed for the selective oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025), followed by reductive amination to form benzyl-tert-butylamine. uva.nlrsc.orgrsc.org This process avoids high-pressure systems, noble metals, and hazardous chemicals. uva.nl

The efficiency of this electrochemical conversion can be influenced by catalyst design and operating conditions. For instance, the thickness of the nickel catalyst layer can impact product selectivity. uva.nl The choice of solvents and pH conditions can help prevent overoxidation and unwanted side reactions. uva.nl Studies have shown that using tert-butylamine (B42293) as the solvent at pH 11 can be optimal for this process. rsc.orgrsc.org

Industrially relevant metal oxyhydroxides, such as those of cobalt and nickel, have also been shown to electrocatalytically oxidize this compound to butyronitrile at alkaline pH. nih.gov

Electrosynthesis of Benzyl-tert-butylamine via Nickel-Catalyzed Oxidation and Reductive Amination

Electrosynthesis offers a promising route for sustainable chemical production by utilizing electrical energy to drive reactions, potentially replacing traditional methods that rely on stoichiometric reagents and high pressures. A notable example is the electrochemical synthesis of benzyl-tert-butylamine, a valuable amine, through a process involving nickel-catalyzed oxidation and reductive amination. fishersci.co.ukfishersci.iewikipedia.org This approach leverages "green electrons" for the selective oxidation of benzyl alcohol to benzaldehyde, followed by its subsequent reductive amination with tert-butylamine. fishersci.co.ukfishersci.ie

Catalyst Design and Operating Conditions for Efficiency and Selectivity

The efficiency and selectivity of the electrosynthesis of benzyl-tert-butylamine are significantly influenced by the catalyst design and operating conditions. Nickel oxyhydroxide (NiOOH) has been identified as a key catalyst for the selective oxidation of benzyl alcohol to benzaldehyde in this process. fishersci.co.ukfishersci.iewikipedia.org Research indicates that the number of Ni monolayer equivalents on the catalyst plays a crucial role in influencing selectivity. For instance, 2 monolayers of Ni achieved up to 90% faradaic efficiency (FE) for benzaldehyde formation in NaOH. fishersci.co.ukfishersci.ie When the oxidation was conducted in a tert-butylamine solution at pH 11, 10 monolayers of Ni performed optimally, yielding 100% FE for benzaldehyde. fishersci.co.ukfishersci.iewikipedia.org

Mechanistic Insights from In Situ FTIR Spectroscopy

In situ FTIR spectroscopy has been a valuable tool for gaining mechanistic insights into the electrosynthesis of benzyl-tert-butylamine. fishersci.co.ukfishersci.iewikipedia.org This technique allows for the real-time monitoring of intermediates formed during the reaction. Studies using in situ FTIR spectroscopy confirmed the sequential formation of benzaldehyde and its corresponding imine intermediate during the oxidation step on the NiOOH catalyst. fishersci.co.ukfishersci.ie The spectra showed no evidence of overoxidation of benzaldehyde to benzoic acid in the presence of tert-butylamine, aligning with bulk electrolysis results that demonstrated high selectivity for benzyl alcohol oxidation under these conditions. fishersci.ie During the reductive step on silver electrodes, in situ FTIR spectra further supported the formation of the desired benzyl-tert-butylamine product at potentials that favored the reduction of the imine intermediate over benzaldehyde reduction. fishersci.ie

Paired Electrolysis Strategies for Sustainable Amine Production

Paired electrolysis represents a promising strategy for sustainable amine production by performing both oxidation and reduction reactions simultaneously in a single electrochemical cell. wikipedia.orgfishersci.cafishersci.be This approach maximizes current efficiency by utilizing the reactions at both the anode and the cathode, thereby minimizing waste and improving energy efficiency compared to traditional single-electrode processes. fishersci.cafishersci.bewikipedia.org

In the context of amine synthesis, paired electrolysis can offer significant advantages. For example, the electrosynthesis of benzyl-tert-butylamine discussed earlier demonstrates the potential of coupling an anodic oxidation (benzyl alcohol to benzaldehyde) with a cathodic reduction (imine to amine) within a paired system. fishersci.co.ukfishersci.iewikipedia.org General paired electrolysis strategies aim to avoid sacrificial chemical oxidants or reductants, contributing to greener chemical processes. wikipedia.org While the specific details of paired electrolysis for the direct production of this compound itself are less extensively reported in the immediate search results, the principles of utilizing coupled anodic and cathodic reactions are broadly applicable to the sustainable synthesis of various amine compounds. Research in this area explores different cell designs and electrode materials to optimize the simultaneous reactions and achieve high atom and energy economies. fishersci.cawikipedia.org Convergent paired electrolysis, where both electrode reactions contribute to the formation of valuable products, is an ideal yet challenging technique being explored for its potential in organic electrosynthesis. wikipedia.orgwikipedia.org

Novel Synthetic Routes and Reaction Pathways

Beyond traditional methods and electrochemical approaches, novel synthetic routes and reaction pathways are continuously being explored for the synthesis of this compound and its derivatives. These innovative strategies often involve the use of specific catalytic systems and reaction conditions to achieve improved efficiency, selectivity, and sustainability.

Phase Transfer Catalytic Methods in this compound Derivative Synthesis

Phase transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. thegoodscentscompany.com PTC agents, such as quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) bromide (TBAB), transport ionic or polar reactants from one phase to another, enabling reactions that would otherwise be slow or not occur at all at a practical rate. thegoodscentscompany.comwikipedia.org

PTC methods have been applied in the synthesis of this compound derivatives. For instance, the synthesis of N-ethyl-n-butylamine can involve a phase transfer catalytic method. nih.gov Furthermore, PTC has been utilized in the synthesis of dithiocarbamate (B8719985) derivatives from dithis compound. A specific example involves the reaction of dithis compound with carbon disulfide and sodium hydroxide (B78521) to form the sodium salt of dibutyl dithiocarbamate, which can then be further functionalized under phase transfer conditions using an alkylating agent like phenacyl bromide to produce compounds such as phenacyl dibutyl dithiocarbamate and (1-benzoyl-2,2-dibutylthio)vinyl dibutyl dithiocarbamates. fishersci.ca These reactions highlight the utility of PTC in enabling efficient synthesis of complex this compound derivatives by overcoming solubility and mass transfer limitations between different reaction phases.

Disproportionation of Amines for this compound Production

The disproportionation of amines is another synthetic strategy that can be relevant to this compound production, particularly for obtaining secondary and tertiary amines from primary amines. This process typically involves the reaction of a primary amine, such as this compound, under specific conditions and in the presence of a catalyst, leading to the formation of secondary and tertiary amines along with ammonia. nih.govwikipedia.org

Studies have investigated the disproportionation of this compound feedstock using nickel catalysts. nih.gov The reaction conditions, such as temperature and pressure, significantly influence the selectivity towards secondary amines. For example, disproportionation of a primary amine-containing feedstock at temperatures ranging from 140° to 220°C, preferably 180° to 200°C, and pressures from 50 to 500 psig can enhance the production of secondary amines. nih.gov The removal of ammonia from the reaction medium can also favor the disproportionation towards secondary amines. nih.gov While this method can produce secondary butylamines from primary this compound, it is also mentioned in the context of synthesizing N-ethyl-n-butylamine through the disproportionation of ethylamine (B1201723) and this compound using specific catalysts like CuO–NiO–PtO/γ-Al2O3. nih.govfishersci.at Disproportionation can occur as a side reaction at higher temperatures during other amination processes. wikipedia.org

Solvent- and Catalyst-Free Syntheses of Imine Derivatives utilizing this compound

The synthesis of imine derivatives is a significant transformation in organic chemistry. Environmentally friendly methods, such as solvent- and catalyst-free conditions, have gained considerable attention. This compound, as a primary amine, can react with aldehydes and ketones to form imines through a condensation reaction involving the elimination of water.

Research has explored solvent- and catalyst-free methods for imine synthesis using alkyl amines, including this compound. One approach involves the reaction of aromatic aldehydes with primary alkyl amines under neat conditions, sometimes followed by pressure reduction to facilitate water removal and drive the reaction to completion scirp.orgscirp.org.

Reaction Conditions for Less Reactive Amines

While highly reactive amines may readily form imines under mild solvent- and catalyst-free conditions, less reactive amines can pose a challenge, potentially resulting in lower yields or longer reaction times scirp.orgscirp.org. To address this, modified conditions have been investigated. One study found that using a slight excess (1.1 equivalents) of the less reactive amine relative to the aldehyde and extending the reaction time improved yields in solvent- and catalyst-free imine synthesis scirp.orgscirp.org. The removal of water from the reaction mixture, such as through vacuum operation, is crucial for these condensation reactions, especially when using less reactive amines scirp.orgscirp.org.

For instance, the imine formation using n-butylamine as a nucleophile with p-chlorobenzaldehyde under solvent- and catalyst-free conditions followed by reducing pressure resulted in a quantitative yield of the desired product scirp.orgscirp.org. This highlights the effectiveness of optimized conditions for achieving high conversions even with amines that might otherwise be considered less reactive under standard conditions.

Reaction Kinetics and Mechanistic Studies

Understanding the kinetics and mechanisms of reactions involving this compound is essential for controlling reaction outcomes and developing new synthetic methods. Studies have investigated the reaction rates and proposed mechanisms for various transformations involving this compound.

For example, the kinetics and mechanism of the oxidation of n-butylamine by potassium ferrate(VI) have been studied, showing first-order dependence on both potassium ferrate(VI) and this compound. The reaction rate was found to decrease with increasing hydroxide concentration eurjchem.com. Another study examined the heterogeneous reaction kinetics of n-butylamine with solid dicarboxylic acids, revealing that the reaction follows a Langmuir-Hinshelwood mechanism and that the physisorption of this compound on the acid surface might be the rate-limiting step rsc.org. The formation of ionic liquids on the surface during these gas-solid reactions was also suggested rsc.org.

Nucleophilic Reactivity of the Amine Group in this compound

The presence of a lone pair of electrons on the nitrogen atom makes this compound a nucleophile. This nucleophilic character is central to its reactivity in various organic transformations.

Condensation Reactions

This compound participates in condensation reactions, most notably in the formation of imines and enamines. The reaction with aldehydes or ketones involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by proton transfer and elimination of water to form the imine or enamine. This is a reversible reaction, and the removal of water is often necessary to drive the equilibrium towards product formation scirp.orgscirp.org.

Alkylation Reactions

This compound can undergo alkylation reactions where the nitrogen atom attacks an electrophilic carbon center, typically in alkyl halides or other compounds with good leaving groups. This is a nucleophilic substitution reaction (SN2 mechanism). The reaction of primary amines with alkyl halides can lead to the formation of secondary, tertiary, and even quaternary ammonium salts through sequential alkylation steps studymind.co.ukscribd.comsavemyexams.com. Controlling the stoichiometry and reaction conditions is crucial to favor the formation of primary, secondary, or tertiary amines scribd.com. For instance, the reaction of ammonia with 1-bromobutane (B133212) can form this compound via a nucleophilic substitution mechanism alecreedacademy.co.ukweebly.com.

Polymerization Reactions

This compound can be involved in polymerization reactions, particularly as an initiator or a monomer component. While direct polymerization of simple alkyl amines like this compound is not common in the same way as monomers with reactive double bonds, amines can participate in polymerization reactions involving other functional groups. For example, amines can react with epoxides, isocyanates, or activated olefins to form polymers. The nucleophilic attack of the amine group on these monomers initiates chain growth, leading to the formation of polyethers, polyureas, or polyamines, respectively. The specific role of this compound in polymerization depends on the type of polymerization and the co-monomers involved.

Table 1: Solvent- and Catalyst-Free Imine Synthesis with this compound

| Aldehyde | Amine | Amine Equivalents | Reaction Time (h) | Pressure Reduction | Imine Yield (%) | Citation |

| p-chlorobenzaldehyde | n-butylamine | 1.1 | 3.0 | Yes | Quantitative | scirp.orgscirp.org |

Table 2: Reaction Kinetics of n-Butylamine with Succinic Acid

| Temperature (K) | kapp (cm/s) | Activation Energy (kJ/mol) | Mechanism | Citation |

| 263–295 | Varies | -71.9 | Langmuir–Hinshelwood | rsc.org |

Acid-Base Reaction Mechanisms of this compound

This compound acts as a weak base due to the lone pair of electrons on the nitrogen atom, which can accept a proton. In aqueous solutions, this compound reacts with water to form butylammonium (B8472290) ions and hydroxide ions, resulting in an alkaline solution. youtube.comsavemyexams.com This behavior is characteristic of amines and contributes to the alkalinity of this compound solutions. scribd.com

The reaction can be represented as follows:

CH₃(CH₂)₃NH₂ + H₂O ⇌ CH₃(CH₂)₃NH₃⁺ + OH⁻

The pKa of the butylammonium ion [CH₃(CH₂)₃NH₃]⁺ is reported to be 10.78 at 20°C, indicating that at physiological pH or in acidic environments, this compound will exist predominantly in its protonated, cationic form. nih.govatamanchemicals.comdrugbank.comchemicalbook.com this compound reacts with strong acids in a neutralization reaction to form ammonium salts. youtube.comsavemyexams.comstudymind.co.uk For example, the reaction with hydrochloric acid produces butylammonium chloride. youtube.com

CH₃(CH₂)₃NH₂ + HCl → CH₃(CH₂)₃NH₃⁺Cl⁻

These ionic salts are typically solid crystals if the water is evaporated, due to strong ionic interactions, and are soluble in acidic solutions. savemyexams.com

Aza-Michael Addition Reactions involving this compound

The aza-Michael addition is a significant reaction in organic synthesis involving the conjugate addition of a nitrogen nucleophile, such as this compound, to an electron-deficient alkene (a Michael acceptor). This reaction results in the formation of a new carbon-nitrogen bond. researchgate.netmdpi.com this compound, as a primary amine, can act as a nucleophile in these reactions. studymind.co.uk

Studies have investigated the aza-Michael addition of this compound to various Michael acceptors. For instance, the reaction of this compound with glycerol (B35011) carbonate acrylate (B77674) involves the fast addition of the amine to the acrylate site. psu.edu The aza-Michael addition reaction between a primary alkylamine like this compound and the acrylate site of glycerol carbonate acrylate is a very fast exothermic reaction. psu.edu

Research has also explored the aza-Michael addition of n-butylamine to methyl acrylate. researchgate.net The reaction between n-butylamine and TPMD (a Michael acceptor) can proceed via aza-Michael addition, particularly at higher temperatures (e.g., 50°C), alongside amidation. acs.org At lower temperatures (e.g., 10°C), amidation may be favored over aza-Michael addition. acs.org

The reversibility of aza-Michael reactions involving heteronucleophiles has been increasingly explored, particularly in the context of Covalent Adaptable Networks (CANs). researchgate.net Materials synthesized from the reaction between acrylic and amine functionalities can exhibit both associative (transesterification) and dissociative (retro aza-Michael) rearrangement mechanisms. researchgate.net

Computational Investigations of Reaction Mechanisms

Computational studies, such as those employing Density Functional Theory (DFT), have been utilized to gain insights into the mechanisms of aza-Michael addition reactions involving amines, including this compound. researchgate.netauburn.edu These studies can help elucidate the role of catalysts, solvents, and substituents on the reaction pathway and energetics. researchgate.netauburn.edu

For example, DFT calculations have been used to investigate the mechanism of catalyst-free hetero-Michael addition reactions in water, revealing the direct involvement of multiple water molecules in the transition states, which can play a catalytic role in lowering the activation barrier. researchgate.net Computational studies have also provided valuable mechanistic insights into related Michael additions, contributing to the understanding of how various factors influence the addition pathway. researchgate.net

Computational studies comparing the aza-Michael addition of n-butylamine to methyl acrylate have calculated activation free energies. researchgate.net These computational approaches contribute to a deeper understanding of the factors governing the reactivity and selectivity of this compound in aza-Michael additions.

Interactions with Carbon Disulfide and Carbon Dioxide

This compound reacts with carbon disulfide (CS₂) and carbon dioxide (CO₂) to form salts. atamanchemicals.com

With carbon disulfide, this compound forms the butyl ammonium salt of dithiocarbamic acid. atamanchemicals.com This reaction is utilized in the synthesis of dithiocarbamate derivatives. rsc.orgresearchgate.net The mechanism typically involves the nucleophilic attack of the amine nitrogen on the carbon atom of carbon disulfide, followed by proton transfer. rsc.orgresearchgate.net The resulting dithiocarbamic acid can then react with another molecule of this compound to form the butyl ammonium butyldithiocarbamate salt. atamanchemicals.comresearchgate.net